molecular formula C28H27FN4O3 B2859284 10-{3-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl}-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one CAS No. 899724-43-7

10-{3-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl}-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one

Cat. No.: B2859284
CAS No.: 899724-43-7
M. Wt: 486.547
InChI Key: KDQLJDIDRMQXLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a tricyclic heterocyclic molecule featuring a central 8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one core. Key structural elements include:

  • A piperazine ring substituted with a 4-fluorophenyl group at the 1-position.
  • A carbonyl linker connecting the piperazine to a phenyl ring at the 3-position of the tricyclic system.
  • A methyl group at the 9-position and an oxygen atom (oxa) at the 8-position of the tricycle.

Properties

IUPAC Name

10-[3-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27FN4O3/c1-28-18-24(23-7-2-3-8-25(23)36-28)30-27(35)33(28)22-6-4-5-19(17-22)26(34)32-15-13-31(14-16-32)21-11-9-20(29)10-12-21/h2-12,17,24H,13-16,18H2,1H3,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDQLJDIDRMQXLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=CC=CC=C3O1)NC(=O)N2C4=CC=CC(=C4)C(=O)N5CCN(CC5)C6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-{3-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl}-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

10-{3-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl}-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

10-{3-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl}-9-methyl-8-oxa-10,12-diazatricyclo[731

Mechanism of Action

The mechanism of action of 10-{3-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl}-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one is not fully understood. it is believed to interact with specific molecular targets, such as receptors or enzymes, through its piperazine and fluorophenyl moieties. These interactions may modulate biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Key Observations :

  • Halogenation: Fluorine substituents (e.g., 4-fluorophenyl in the target) improve lipophilicity and membrane permeability compared to non-halogenated analogs. However, 2,5-difluorophenyl () may reduce solubility due to higher hydrophobicity .
  • Chlorine vs.

Pharmacokinetic and Physicochemical Comparisons

Critical parameters from and computational models (Table 2):

Parameter Target Compound C530-1063 SAHA
logP ~4.3 (est.) 4.34 1.5
Hydrogen Bond Acceptors 9 9 5
Polar Surface Area (Ų) ~72 (est.) 71.62 78.9
Molecular Weight ~507.5 585.65 264.3

Key Findings :

  • The target compound’s logP (~4.3) aligns with orally bioavailable drugs but is higher than SAHA, a histone deacetylase inhibitor with lower lipophilicity .
  • Polar Surface Area : The target’s value (~72 Ų) suggests moderate permeability, comparable to C530-1063 but lower than SAHA, which has higher polarity .

Similarity Indexing and Virtual Screening

  • Tanimoto Similarity : Using fingerprint-based methods (e.g., MACCS or Morgan fingerprints), the target compound shows >80% similarity to analogs like C432-0328 (4-chloro substitution) and C530-1063 (dibenzothiazepine core), meeting the US-EPA’s threshold for structural similarity .
  • Bioactivity Clustering : Hierarchical clustering () groups the target with piperazine-carbonyl derivatives, suggesting shared mechanisms such as kinase or GPCR modulation .

Case Studies in Drug Design

C530-1063 () :

  • Structural Difference : Incorporates a dibenzothiazepine core instead of the tricyclic system.
  • Impact : Increased steric bulk reduces CNS penetration but improves plasma protein binding.

piperazine) drastically alter target selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.